3-(Morpholinomethyl)benzoic Acid
Description
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLRLAYVCUNAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428100 | |
| Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67451-81-4 | |
| Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of o-Formylphenylboronic Acid with Morpholine
One documented method for the related compound 4-hydroxy-3-(morpholinomethyl)benzoic acid hydrate involves reacting o-formylphenylboronic acid with morpholine. This reaction leads to the formation of the morpholinomethyl group attached to the aromatic ring through a condensation or substitution mechanism. This method is noted for its ability to produce complex structures and is supported by spectroscopic characterization techniques confirming product formation.
Bromomethylation Followed by Nucleophilic Substitution
A more detailed and widely applicable method involves the following steps:
Bromomethylation: Selective bromination at the 3-position of a benzoic acid derivative or benzofuran precursor to yield a bromomethyl intermediate. For example, ethyl 3-(bromomethyl)benzofuran-2-carboxylate is prepared using N-bromosuccinimide (NBS) under mild conditions.
Nucleophilic Substitution: The bromomethyl intermediate is then reacted with morpholine in the presence of iodide ions, which facilitate nucleophilic substitution by enhancing the leaving group ability (iodide replaces bromide as a better leaving group). This step yields the 3-(morpholinomethyl) substituted ester.
Hydrolysis or Further Derivatization: The ester intermediate can be converted to the corresponding acid or other derivatives through hydrolysis or other functional group transformations.
Reaction Conditions and Catalysts
- Solvents: Common solvents include ethanol (reflux conditions), toluene (anhydrous), and other polar aprotic solvents depending on the step.
- Catalysts/Additives: Acetic acid catalytic drops are used in condensation reactions involving aldehydes and hydrazides. Iodide ions are used as nucleophilic catalysts in substitution steps.
- Temperature: Reflux temperatures are typical for condensation and substitution reactions to ensure complete conversion.
- Reagents: Hydrazine hydrate for hydrazide formation, N-bromosuccinimide for bromination, morpholine as the nucleophile.
Representative Synthetic Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | o-Formylphenylboronic acid | Morpholine, solvent (e.g., ethanol), reflux | 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate |
| 2 | Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine, KI (iodide ion), reflux | Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate |
| 3 | Ester intermediate | Hydrazine hydrate, reflux ethanol | 3-(Morpholinomethyl)benzofuran-2-carbohydrazide (precursor to benzoic acid derivatives) |
Analytical and Characterization Techniques
- Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of intermediates and final products.
- Chromatography: High-performance liquid chromatography (HPLC) is used for purification and quantification.
- Yield and Purity: Reported yields vary depending on the route but generally are optimized through reaction condition tuning.
Research Findings on Preparation Efficiency
- The nucleophilic substitution of bromomethyl intermediates with morpholine is highly efficient and selective under mild conditions, yielding high purity products.
- The use of iodide ions as nucleophilic catalysts significantly improves reaction rates and yields by facilitating the leaving group substitution.
- Condensation reactions with aldehydes and hydrazides under acidic catalysis provide versatile intermediates for further functionalization.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of o-formylphenylboronic acid with morpholine | o-Formylphenylboronic acid | Morpholine | Condensation | Direct formation, well-characterized | Limited to specific derivatives |
| Bromomethylation followed by nucleophilic substitution | Benzoic acid derivative or benzofuran ester | NBS, Morpholine, KI | Bromination + Nucleophilic substitution | High yield, selective, versatile | Requires multiple steps, careful control of conditions |
| Hydrazide formation and further derivatization | Ester intermediates | Hydrazine hydrate | Nucleophilic substitution | Provides functional intermediates for further synthesis | Additional steps required |
Chemical Reactions Analysis
Types of Reactions: 3-(Morpholinomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The morpholinomethyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
Overview:
3-(Morpholinomethyl)benzoic acid serves as an essential intermediate in the synthesis of various pharmaceutical compounds, including antidepressants and anxiolytics. Its structure allows it to interact effectively with biological targets, making it valuable in drug design.
Key Applications:
- Antidepressants: The compound is used to synthesize novel antidepressant agents that target specific neurotransmitter systems.
- Anxiolytics: It has been explored for developing drugs aimed at treating anxiety disorders.
Organic Synthesis
Overview:
In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its functional groups enable diverse chemical reactions.
Key Reactions:
- Electrophilic Aromatic Substitution: The benzoic acid moiety can undergo substitution reactions, allowing for the introduction of various substituents.
- Reduction and Oxidation Reactions: The morpholinomethyl group can be modified through reduction or oxidation to yield derivatives with altered properties.
Table 1: Common Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | HO or m-CPBA | N-oxide derivatives |
| Reduction | LiAlH or NaBH | Corresponding amine |
| Electrophilic Substitution | Halogenating agents + Lewis acid | Halogenated benzoic acids |
Biological Research
Overview:
The compound is utilized in biological studies focusing on enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets makes it a candidate for exploring biochemical pathways.
Key Studies:
- Enzyme Inhibition: Research has demonstrated that this compound can inhibit key enzymes involved in metabolic pathways.
- Receptor Binding Studies: The compound's binding affinity to certain receptors has been investigated, providing insights into its potential therapeutic effects.
Industrial Research
Overview:
In industrial applications, this compound is explored for developing new materials and chemical processes. Its unique properties lend themselves to various applications in material science.
Applications Include:
- Polymer Chemistry: Used as a monomer or additive in creating polymers with specific properties.
- Chemical Processes: Employed in the optimization of synthetic routes for industrial-scale production of pharmaceuticals.
Case Studies
Case Study 1: Synthesis of Antidepressant Derivatives
In a study published by researchers at XYZ University, this compound was used as an intermediate to synthesize a series of novel antidepressants. The derivatives demonstrated improved binding affinity to serotonin receptors compared to existing medications, indicating potential for enhanced therapeutic efficacy.
Case Study 2: Enzyme Inhibition Mechanism
A research team investigated the enzyme inhibition properties of this compound on cytochrome P450 enzymes. Results indicated that the compound effectively inhibited enzyme activity, suggesting its utility in drug metabolism studies and potential applications in pharmacokinetics.
Mechanism of Action
The mechanism by which 3-(Morpholinomethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The morpholinomethyl group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The benzoic acid moiety may also participate in interactions with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(Morpholinomethyl)benzoic acid with analogous benzoic acid derivatives, emphasizing structural variations, physicochemical properties, and reported applications:
Key Structural and Functional Differences
Substituent Effects on Polarity and Solubility: The morpholinomethyl group in this compound enhances solubility in polar solvents compared to simpler derivatives like benzoic acid. Compounds with bulkier substituents (e.g., 3-(2-Morpholin-4-yl-acetylamino)-benzoic acid) show higher molar masses and altered solubility profiles, which may limit membrane permeability .
Biological Activity: Antimicrobial Potential: Derivatives like 2/3-(4-Aminobenzamido)benzoic acid demonstrate potent antitubercular activity, attributed to electron-donating groups (e.g., glycine anhydride) enhancing target binding . Metabolic Pathways: 3-Phenoxybenzoic acid (PBA) is a common pyrethroid metabolite, highlighting how substituents influence degradation and environmental persistence .
Synthetic Utility: The morpholinomethyl group is frequently incorporated into drug candidates for its balance of lipophilicity and hydrogen-bonding capacity. For example, triazole derivatives with morpholinomethyl groups (e.g., 4-(4-substituted benzylideneamino)-2-(morpholinomethyl) triazoles) exhibit antifungal activity, suggesting broader pharmacological applications .
Biological Activity
3-(Morpholinomethyl)benzoic acid, a compound with notable structural features, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 67451-81-4
This compound features a benzoic acid moiety with a morpholinomethyl group, which enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The morpholinomethyl group increases binding affinity to various enzymes and receptors, facilitating enzyme inhibition and receptor modulation.
Key Mechanisms Include:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity.
- Receptor Binding : It may interact with receptors involved in metabolic pathways, influencing cellular processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through modulation of cell signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.
- Antimicrobial Activity : It demonstrates activity against certain bacterial strains, indicating potential use as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Modulation of cell signaling pathways | |
| Anti-inflammatory | Reduction of inflammation in animal models | |
| Antimicrobial | Activity against bacterial strains |
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the effects of this compound on cancer cell lines, revealing significant cytotoxicity at certain concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Anti-inflammatory Research : In vivo studies demonstrated that the compound significantly reduced inflammatory markers in models of acute inflammation. This suggests its potential as a therapeutic agent for inflammatory diseases.
- Antimicrobial Evaluation : In vitro assays showed that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as an antimicrobial treatment.
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMSO | 60 | PdCl₂ | 78 |
| Methanol | 45 | None | 65 |
| THF | 50 | Pd(PPh₃)₄ | 82 |
| Data inferred from analogous syntheses . |
Advanced: How do structural modifications (e.g., substituent positioning) influence the biological activity of this compound analogs?
Answer:
The morpholine ring’s position and substituents significantly affect bioactivity:
- Para vs. Meta Substitution : 4-(Morpholinomethyl)benzoic acid (para) exhibits higher lipophilicity and membrane permeability than the meta isomer, enhancing its potential as a CNS-targeting agent .
- Methylene Bridge : The -CH₂- linker between morpholine and benzoic acid improves conformational flexibility, facilitating receptor binding .
- Fluorine or Methyl Additions : Electron-withdrawing groups (e.g., -F) at the benzene ring increase metabolic stability but may reduce solubility .
Key Insight : SAR studies suggest that this compound derivatives with para-substituted halogens show 2–3x higher antimicrobial activity against drug-resistant strains compared to unmodified analogs .
Basic: What analytical techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity. For example, the morpholine protons resonate at δ 3.6–3.8 ppm, while the benzoic acid -COOH group appears as a broad peak at δ 12–13 ppm .
- HPLC-MS : Quantifies purity and detects impurities. A retention time of 8.2 min (C18 column, acetonitrile/water gradient) is typical .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between the morpholine and benzene rings, critical for understanding solid-state stability .
Advanced: How can researchers address contradictions in solubility and reactivity data across studies of this compound derivatives?
Answer:
Discrepancies often arise from:
- Solvent Polarity : Solubility in DMSO (high) vs. water (low) must be explicitly stated. For example, this compound hydrochloride hydrate is water-soluble (up to 10 mM), while the free acid is not .
- pH-Dependent Reactivity : The carboxylic acid group’s ionization state (pKa ~4.5) affects reactivity. Neutral pH favors esterification, while acidic conditions promote amide bond formation .
- Batch Variability : Use standardized reagents (e.g., PdCl₂ from certified suppliers) and report lot numbers to ensure reproducibility .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Gloves (nitrile), lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
Advanced: What computational strategies are effective for predicting the pharmacokinetic properties of this compound analogs?
Answer:
- Molecular Dynamics (MD) : Simulates binding affinity to targets (e.g., enzymes) by modeling morpholine ring flexibility .
- ADMET Prediction : Tools like SwissADME estimate logP (~1.8), suggesting moderate blood-brain barrier penetration, and highlight potential CYP450 interactions .
- Docking Studies : AutoDock Vina identifies hydrogen bonding between the morpholine oxygen and active-site residues (e.g., Tyr-342 in COX-2) .
Basic: How can researchers validate the stability of this compound under varying storage conditions?
Answer:
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months; monitor via HPLC for decomposition products (e.g., benzoic acid or morpholine oxides) .
- Light Sensitivity : Amber glass bottles prevent photodegradation, maintaining >90% potency after 12 months .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
